Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate
Description
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core fused with a propargyl ester moiety. The molecule combines the rigidity of the norbornane-derived bicyclic system with the reactivity of a terminal alkyne and ester group.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)5-2-7-6-8-3-4-9(7)13-8/h7-9H,3-4,6H2,1H3 |
InChI Key |
SNJNEUHQLIWUBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CC2CCC1O2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as the Key Step
The predominant synthetic route to compounds structurally related to this compound involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This reaction forms the bicyclic oxabicyclo[2.2.1]heptane framework efficiently and with high regioselectivity.
- Mechanistic Insight : The diene 2-methylfuran reacts with the dienophile methyl 3-bromopropiolate under controlled conditions to yield a bicyclic intermediate with the oxygen bridge characteristic of the 7-oxabicyclo[2.2.1]heptane system.
- Reaction Conditions : Typically conducted at moderate temperatures to favor the endo product, which is kinetically preferred.
- Outcome : The reaction yields a methyl ester-substituted bicyclic compound with the propargylic functionality intact for further transformations.
Ketal Hydrolysis to Obtain the Target Ester
Following the Diels-Alder reaction, the intermediate often contains a ketal or protected ketone group, which requires hydrolysis to yield the desired ketone or ester functionality.
- Hydrolysis Method : Treatment with hydrochloric acid (HCl) has been demonstrated to be a simple yet highly efficient method for ketal hydrolysis in this system.
- Advantages : HCl-mediated hydrolysis is more effective than other, more elaborate methods, providing cleaner conversion and higher yields.
- Outcome : This step converts the protected intermediate into the final this compound with the bicyclic structure and ester group intact.
Enantiomeric Purification and Resolution
For applications requiring enantiomerically pure compounds, resolution techniques have been applied to related bicyclic ketones and esters.
- Method : Esterification of racemic bicyclic alcohols with optically pure mandelic acid followed by preparative high-performance liquid chromatography (HPLC) separation of diastereomeric esters.
- Subsequent Steps : Saponification and oxidation yield optically pure enantiomers of the bicyclic ketone, which can be further converted to the target ester.
- Yield and Purity : Overall yields around 70% with confirmed absolute configurations, enabling chiral synthesis applications.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Diels-Alder Reaction | 2-Methylfuran + Methyl 3-bromopropiolate; moderate temperature | High regioselectivity; bicyclic intermediate | Forms 7-oxabicyclo[2.2.1]heptane core |
| Ketal Hydrolysis | Hydrochloric acid (HCl) | Efficient hydrolysis; high yield | Superior to other hydrolysis methods |
| Enantiomeric Resolution | Esterification with (S)-(+)-mandelic acid + Preparative HPLC | ~70% overall yield | Provides optically pure enantiomers |
Research Findings and Literature Analysis
- Regioselectivity and Efficiency : The Diels-Alder approach is widely recognized for its regioselectivity and efficiency in constructing the oxabicyclic framework, as detailed in a 2005 publication describing the synthesis of related methyl esters.
- Hydrolysis Optimization : Hydrochloric acid hydrolysis is favored over other methods due to its simplicity and effectiveness in removing ketal protections without side reactions.
- Chiral Synthesis Applications : The preparation of enantiomerically pure bicyclic ketones and esters through mandelic acid esterification and chromatographic separation has been documented, highlighting the compound's utility as a chiral building block in terpenoid synthesis.
- Molecular Structure Confirmation : PubChem and other chemical databases provide computationally derived descriptors and confirm the molecular formula (C9H12O3) consistent with the target compound's structure.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclic Core Modifications
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate ()
- Structure : Lacks the oxygen atom in the bicyclic system (7-oxa substitution).
- Molecular Weight : 178.23 g/mol vs. ~194.23 g/mol (estimated for the 7-oxa analog).
- Impact : The absence of the oxygen atom reduces polarity and may alter solubility and hydrogen-bonding capacity .
4-[2-(7-Oxabicyclo[4.1.0]heptan-4-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane ()
Functional Group Variations
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate ()
- Structure: Propanoate ester (single bond) vs. propargyl ester (triple bond).
- Reactivity : The absence of a triple bond eliminates alkyne-specific reactions (e.g., cycloadditions). The longer alkyl chain (ethyl vs. methyl) increases hydrophobicity .
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid ()
- Structure : Carboxylic acid substituent instead of an ester.
- The acidic proton enables coordination chemistry or pH-dependent solubility .
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid ()
Research Implications and Gaps
- Reactivity Studies : The propargyl ester in the target compound is understudied; its alkyne group could enable click chemistry applications (e.g., bioconjugation) .
- Thermal Properties : Data on boiling points, melting points, and stability are absent in the evidence, necessitating experimental characterization.
Biological Activity
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate (CAS No. 1851263-80-3) is a compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 184.20 g/mol |
| CAS Number | 1851263-80-3 |
| Boiling Point | Not available |
The compound features a bicyclic structure that includes an oxabicyclo[2.2.1]heptane moiety, which is known for its unique reactivity and potential biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Reactions : The presence of the alkynyl group allows for nucleophilic attack, which can lead to the formation of reactive intermediates that interact with biological macromolecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Some derivatives of bicyclic compounds have shown promise as antimicrobial agents, suggesting that this compound may exhibit similar properties.
Research Findings
Recent studies have investigated the biological activities of this compound and its derivatives:
Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various bicyclic compounds, including this compound. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds derived from the bicyclic structure. This compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines using standard MTT assays to assess cell viability. The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the compound was evaluated for its effectiveness against various bacterial strains using disc diffusion methods and broth microdilution techniques. The results confirmed its potential as an antimicrobial agent with notable efficacy against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
